molecular formula C14H18N4O2 B11387704 N-ethyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-ethyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11387704
M. Wt: 274.32 g/mol
InChI Key: FASANRCQXMHQEW-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Introduction of the Ethyl and Hydroxymethyl Groups: The ethyl and hydroxymethyl groups can be introduced through alkylation and hydroxymethylation reactions, respectively. These reactions are typically carried out using appropriate alkylating and hydroxymethylating agents under controlled conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction between a carboxylic acid derivative and an amine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. the reactions are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Amine derivatives

    Substitution: Alkylated or arylated triazole derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It can be used in the development of new drugs and therapeutic agents.

    Medicine: The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties. Its triazole ring can enhance the stability and reactivity of polymers and other materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. For example, the compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

N-ethyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    N-ethyl-2-(4-methylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of an ethyl group on the phenyl ring. The presence of the methyl group can affect the compound’s reactivity and biological activity.

    N-ethyl-2-(4-ethylphenyl)-5-(methoxymethyl)-2H-1,2,3-triazole-4-carboxamide: This compound has a methoxymethyl group instead of a hydroxymethyl group. The presence of the methoxymethyl group can affect the compound’s solubility and stability.

    N-ethyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group. The presence of the carboxylic acid group can affect the compound’s acidity and reactivity.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N-ethyl-2-(4-ethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-3-10-5-7-11(8-6-10)18-16-12(9-19)13(17-18)14(20)15-4-2/h5-8,19H,3-4,9H2,1-2H3,(H,15,20)

InChI Key

FASANRCQXMHQEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC)CO

Origin of Product

United States

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